B1580098 GLYCINE-N-T-BOC (15N)

GLYCINE-N-T-BOC (15N)

Cat. No.: B1580098
M. Wt: 176.18
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GLYCINE-N-T-BOC (15N) is a nitrogen-15 isotopically labeled derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. Its molecular formula is C₇H₁₃¹⁵NO₄ (molecular weight: 176.19 g/mol) . The BOC group enhances stability during peptide synthesis by preventing unwanted reactions at the amino group, while the ¹⁵N isotope enables precise tracking in nuclear magnetic resonance (NMR) studies and metabolic pathway analysis . This compound is critical in proteomics, isotopic labeling for structural biology, and as a precursor in synthesizing isotopically labeled peptides .

Properties

Molecular Weight

176.18

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic Variants of GLYCINE-N-T-BOC

The following table compares GLYCINE-N-T-BOC (15N) with other isotopic variants based on labeling, purity, and applications:

Compound Name Isotopic Labeling Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications Source
GLYCINE-N-T-BOC (15N) ¹⁵N (98 atom %) C₇H₁₃¹⁵NO₄ 176.19 98 NMR spectroscopy, metabolic studies, peptide synthesis
GLYCINE-N-T-BOC (13C₂, ¹⁵N) ¹³C₂ (97–99%), ¹⁵N (97–99%) C₇¹³C₂H₁₃¹⁵NO₄ 178.18 97–99 Dual isotopic tracing, mass spectrometry (MS), SILAC experiments
GLYCINE-N-T-BOC (2,2-D₂) D₂ (98%) C₇H₁₁D₂NO₄ 178.19 98 Vibrational spectroscopy, deuterium exchange studies
GLYCINE-N-T-BOC (1-¹³C) ¹³C (99%) C₆¹³CH₁₃NO₄ 177.17 99 Metabolic flux analysis, carbon-13 NMR
BOC-[¹⁵N]GLY-OH ¹⁵N (99 atom %) C₇H₁₃¹⁵NO₄ 176.19 99 Peptide synthesis intermediate, isotopic reference standard

Structural and Functional Comparisons

  • Isotopic Specificity :

    • ¹⁵N Labeling : Ideal for NMR due to the spin-½ nucleus of ¹⁵N, enabling detailed protein structural analysis . In contrast, ¹³C-labeled variants (e.g., 13C₂, 1-13C) are used in metabolic pathway tracing via mass spectrometry or 13C-NMR .
    • Deuterated Forms : GLYCINE-N-T-BOC (2,2-D₂) is used in kinetic isotope effect (KIE) studies and infrared spectroscopy, where deuterium’s lower vibrational frequency provides distinct spectral signatures .
  • Synthetic Utility: The BOC group in all variants facilitates peptide chain elongation by protecting the amino group during solid-phase synthesis. However, dual-labeled compounds (e.g., 13C₂, 15N) are preferred in multi-isotope experiments to track both carbon and nitrogen pathways .
  • Stability and Handling :

    • Trimethylsilylation methods (used in derivatization for δ¹⁵N analysis) are less compatible with ¹⁵N-labeled glycine derivatives due to silicon deposition in combustion reactors, which may interfere with gas chromatography–combustion–isotope ratio mass spectrometry (GC-C-IRMS) .

Research Findings

  • Metabolic Studies : ¹⁵N-labeled glycine derivatives have been used to quantify nitrogen recycling in mammalian cells, revealing glycine’s role in one-carbon metabolism .
  • Structural Biology : In NMR studies, ¹⁵N labeling provides high-resolution data for determining protein backbone dynamics, as seen in studies of antibody Fc-glycan interactions .
  • Limitations: Deuterated variants (e.g., 2,2-D₂) exhibit reduced solubility in aqueous buffers compared to non-deuterated forms, necessitating solvent optimization .

Preparation Methods

Synthesis via α-Haloacid Amination Method

The primary and most established method for synthesizing ^15N-labeled glycine involves the amination of α-haloacids, specifically chloroacetic acid, using ^15N-enriched aqueous ammonia (^15NH3). This method was detailed in studies from the University of São Paulo and related research:

  • Reaction : Carboxylic chloroacetic acid reacts with ^15N-labeled aqueous ammonia to form ^15N-glycine.

    $$
    2 \text{ClCH}2\text{COOH} + 2 \, ^{15}\text{NH}3 \rightarrow 2 \, ^{15}\text{NH}2\text{CH}2\text{COOH} + 2 \text{NH}_4\text{Cl}
    $$

  • Key Modifications :

    • Exclusion of ammonium carbonate to avoid isotopic dilution.
    • Use of excess ^15NH3 aqueous solution (23-25% m/v) to drive the reaction.
    • Recovery system for unreacted ^15NH3 to reduce costs, given the high price of isotopically labeled reagents.
  • Yields and Efficiency :

    • Glycine yields ranged from 8.7% to 16.4% depending on ammonia volume used (50, 100, 150 mL).
    • Recovery of up to 87% of ^15NH3 was achieved with a recovery line.
    • Isotopic purity of the glycine matched the initial ammonia isotopic abundance, indicating no isotopic fractionation during synthesis.

Experimental Data Summary

Parameter 50 mL NH3 (25%) 100 mL NH3 (25%) 150 mL NH3 (25%)
Glycine Yield (%) 8.7 10.3 16.4
Glycine Mass Obtained (g) 1.7 2.0 3.2
^15NH3 Recovery (%) 71 83 87
Isotopic Abundance in Glycine Matches ^15NH3 Matches ^15NH3 Matches ^15NH3

Data adapted from Tavares et al. (2006)

Protection of ^15N-Glycine by tert-Butoxycarbonyl (BOC) Group

After obtaining ^15N-labeled glycine, the amino group is protected by the BOC group to yield GLYCINE-N-T-BOC (15N). The protection step is critical for stability and subsequent synthetic applications.

Typical BOC Protection Procedure

  • Reagents : Di-tert-butyl dicarbonate ((Boc)2O) is commonly used as the BOC donor.
  • Conditions : Mild basic conditions, often in aqueous or organic solvents like dioxane or dichloromethane, at room temperature.
  • Mechanism : The amino group of ^15N-glycine nucleophilically attacks the (Boc)2O, forming the carbamate-protected amino acid.

Reported Method from ChemBK

  • The preparation of N-(tert-butoxycarbonyl)glycine-2-^13C,^15N involves isotopic labeling followed by BOC protection.
  • The product is purified and characterized by melting point and molecular formula confirmation.

Alternative Synthetic Routes and Coupling Strategies

In more complex syntheses involving ^15N-labeled glycine derivatives, such as peptide or oligoamide synthesis, the BOC-protected ^15N-glycine can be incorporated via coupling agents (e.g., HOBt, HBTU) under mild conditions:

  • Fmoc-Gly-^15N or BOC-Gly-^15N derivatives are used as building blocks.
  • Coupling is performed in organic solvents (DMF) with base (DIPEA).
  • Protection groups are removed under controlled acidic or basic conditions to yield the labeled amino acid or peptides.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Yield/Notes
1. ^15N-Glycine Synthesis Amination of chloroacetic acid with ^15NH3 Chloroacetic acid, ^15NH3 (25% aq) 8.7–16.4% yield; high isotope purity
2. Recovery of ^15NH3 Recovery system to minimize isotope loss Recovery line apparatus 71–87% recovery efficiency
3. BOC Protection Protection of amino group with (Boc)2O (Boc)2O, mild base, organic solvent High purity N-(tert-butoxycarbonyl)glycine-^15N
4. Purification & Characterization Crystallization, melting point, molecular weight confirmation Standard purification techniques Product stable at room temperature

Research Findings and Practical Notes

  • The isotopic labeling process is sensitive to isotopic dilution; exclusion of ammonium carbonate is crucial to maintain ^15N enrichment.
  • Recovery of expensive ^15NH3 is economically beneficial and environmentally responsible.
  • The BOC protection step is well-established and compatible with isotopically labeled amino acids, enabling further synthetic applications.
  • The final compound GLYCINE-N-T-BOC (15N) is stable under ambient conditions and suitable for use in NMR studies, metabolic tracing, and peptide synthesis.

Q & A

Q. How should sampling protocols be optimized for 15N-labeled Glycine-N-T-BOC in metabolic flux analysis to ensure precision?

Methodological Answer: Use stratified random sampling to account for spatial heterogeneity in biological systems. Determine sample size based on power analysis to balance statistical confidence with resource constraints. For liquid samples, ensure consistent injection volumes (e.g., 10 µL for LC-IRMS) and employ polygraphitic carbon (PGC) columns to mitigate matrix effects . In soil or tissue studies, layer-specific sampling (e.g., 0–10 cm vs. 100–150 cm depths) minimizes variability in 15N distribution .

Q. What handling practices preserve the isotopic integrity of Glycine-N-T-BOC (15N) during storage?

Methodological Answer: Store under inert conditions (argon atmosphere) at –20°C to prevent degradation. Separate from reactive reagents (e.g., acids, oxidizing agents) and classify organic reagents by functional groups (e.g., esters, amides) to avoid cross-contamination . Use sealed, dark-glass vials to minimize photodegradation and moisture ingress.

Q. Which analytical techniques validate the purity and isotopic enrichment of Glycine-N-T-BOC (15N)?

Methodological Answer: Combine orthogonal methods:

  • Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): Achieves δ15N precision <1.4‰ for aqueous solutions .
  • Nuclear Magnetic Resonance (NMR): 15N{1H} NOE experiments detect isotopic coupling constants (e.g., 13C–15N) to confirm labeling efficiency .
  • Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS): Validates bulk 15N enrichment .

Advanced Research Questions

Q. How can contradictions in δ15N measurements from LC-IRMS be resolved when analyzing Glycine-N-T-BOC (15N)?

Methodological Answer: Contradictions often arise from matrix interference or reactor degradation. Optimize column parameters (e.g., pore size, material) to enhance nitrate/nitrite separation . Monitor copper reactor performance in real-time and recalibrate after every 5–10 injections to address signal drift . Validate with internal standards (e.g., 15N-enriched NH4Cl) to isolate instrument-related errors .

Q. What statistical frameworks address variability in 15N tracer recovery data in complex systems?

Methodological Answer: Apply mixed-effects models to account for nested variables (e.g., microbial activity, soil pH). Use Duncan’s multiple range test for post-hoc comparisons of 15NUE (15N use efficiency) across treatments . Meta-analysis of historical 15N tracer studies (e.g., soil-plant partitioning coefficients) identifies baseline recovery rates for anomaly detection .

Q. How can 15N{1H} NOE NMR data be integrated with mass spectrometry to study protein-glycine interactions?

Methodological Answer:

  • NMR: Measure steady-state 15N{1H} NOE ratios to assess backbone dynamics. Address low sensitivity by increasing scan repetitions and optimizing saturation periods for HN resonances .
  • MS: Use tandem MS/MS to cross-validate glycine incorporation sites. Combine with 13C–15N coupling constants from NMR to resolve ambiguous fragmentation patterns .

Q. What experimental designs isolate matrix effects on δ15N measurements in heterogeneous samples?

Methodological Answer: Design spiking experiments with controlled matrices (e.g., humic acids, salts) to quantify interference. Use isotopic dilution assays to correct for 15N loss during extraction. For environmental samples, pre-treat with solid-phase extraction (SPE) to remove contaminants .

Q. How to investigate unexpected δ15N variability in Glycine-N-T-BOC (15N)-spiked environmental samples?

Methodological Answer: Systematically test:

  • Microbial activity: Incubate samples with metabolic inhibitors (e.g., sodium azide) to assess biotic 15N turnover .
  • Isotopic fractionation: Compare δ15N shifts under aerobic vs. anaerobic conditions.
  • Cross-contamination: Trace 15N migration using isotopic enrichment gradients in adjacent control plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.